molecular formula C11H15NO B8621719 1H-Pyrrol-2-ylcyclohexyl ketone

1H-Pyrrol-2-ylcyclohexyl ketone

Cat. No. B8621719
M. Wt: 177.24 g/mol
InChI Key: CNJQALBVIHWGTB-UHFFFAOYSA-N
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Patent
US08946446B2

Procedure details

To a solution of MeMgBr (99.3 mL, 298 mmol) in Et2O (500 mL) a solution of 1H-pyrrole (20 g, 298 mmol, dissolved in Et2O) was added dropwise at rt under N2. The mixture was heated to reflux for 30 min and cyclohexanecarbonyl chloride (43 g, 298 mmol) was added dropwise at −30° C. The reaction was refluxed for 30 min, quenched by slowly addition of sat. NH4Cl, diluted with EA and water, washed with (3×) water and once with brine. The organic layer was dried over Na2SO4, concentrated and purified by CC to obtain compound 25a (10 g, 20%).
Quantity
99.3 mL
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
43 g
Type
reactant
Reaction Step Two
Yield
20%

Identifiers

REACTION_CXSMILES
C[Mg+].[Br-].[NH:4]1[CH:8]=[CH:7][CH:6]=[CH:5]1.[CH:9]1([C:15](Cl)=[O:16])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1>CCOCC>[CH:9]1([C:15]([C:5]2[NH:4][CH:8]=[CH:7][CH:6]=2)=[O:16])[CH2:14][CH2:13][CH2:12][CH2:11][CH2:10]1 |f:0.1|

Inputs

Step One
Name
Quantity
99.3 mL
Type
reactant
Smiles
C[Mg+].[Br-]
Name
Quantity
20 g
Type
reactant
Smiles
N1C=CC=C1
Name
Quantity
500 mL
Type
solvent
Smiles
CCOCC
Step Two
Name
Quantity
43 g
Type
reactant
Smiles
C1(CCCCC1)C(=O)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 30 min
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
The reaction was refluxed for 30 min
Duration
30 min
CUSTOM
Type
CUSTOM
Details
quenched by slowly addition of sat. NH4Cl
ADDITION
Type
ADDITION
Details
diluted with EA and water
WASH
Type
WASH
Details
washed with (3×) water and once with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer was dried over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by CC

Outcomes

Product
Name
Type
product
Smiles
C1(CCCCC1)C(=O)C=1NC=CC1
Measurements
Type Value Analysis
AMOUNT: MASS 10 g
YIELD: PERCENTYIELD 20%
YIELD: CALCULATEDPERCENTYIELD 18.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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